epi-Avermectin B1a is a semisynthetic derivative of avermectin B1a, a naturally occurring macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis []. Avermectins are known for their potent anthelmintic, acaricidal, and insecticidal properties []. epi-Avermectin B1a, specifically, is the major component (>90%) of emamectin benzoate, a pesticide widely used in agriculture [].
Epi-Avermectin B1a is a derivative of the avermectin family, which is a group of macrocyclic lactones produced by the fermentation of the bacterium Streptomyces avermitilis. These compounds are known for their potent biological activity, particularly as antiparasitic agents. Epi-Avermectin B1a is characterized by its unique stereochemistry, which influences its efficacy and safety profile in various applications.
Epi-Avermectin B1a is derived from avermectin B1, specifically through the epimerization process that alters the configuration at the C2 position of the molecule. This compound, along with its analogs, has been extensively studied for its pharmacological properties and potential therapeutic applications.
Epi-Avermectin B1a belongs to the class of macrocyclic lactones, which are further classified under the broader category of antiparasitic agents. These compounds are widely utilized in veterinary and agricultural settings to control parasitic infections in livestock and crops.
The synthesis of Epi-Avermectin B1a involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and selectivity for Epi-Avermectin B1a. Parameters such as temperature, time, and concentration of reagents play critical roles in achieving the desired stereochemical outcome.
Epi-Avermectin B1a has a complex molecular structure characterized by a macrocyclic lactone ring. The specific stereochemistry at the C2 position differentiates it from its parent compound, avermectin B1.
The structural formula can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Epi-Avermectin B1a participates in various chemical reactions that are crucial for its biological activity:
The stability of Epi-Avermectin B1a is influenced by pH levels; it is most stable at pH 6.2–6.3. Formulations containing this compound should be designed to maintain this pH range to minimize degradation.
Epi-Avermectin B1a exerts its biological effects primarily through interaction with glutamate-gated chloride channels in the nervous system of parasites. This interaction leads to:
Studies have shown that Epi-Avermectin B1a has a high affinity for these channels, which correlates with its potent antiparasitic activity.
Relevant analyses indicate that these properties significantly influence the formulation and application strategies for Epi-Avermectin B1a.
Epi-Avermectin B1a has several scientific uses:
Avermectins are 16-membered macrocyclic lactones characterized by a complex pentacyclic scaffold with multiple functional groups, including hydroxyls, glycosidic linkages (oleandrose disaccharides), and spiroketal systems [1] [4]. Epi-avermectin B1a is defined by epimerization at the C2 position, altering the spatial orientation of the hydroxyl group compared to native avermectin B1a. This stereochemical inversion disrupts the molecule’s interaction with biological targets while retaining its core macrocyclic structure [8].
Table 1: Key Structural Features of Epi-Avermectin B1a vs. Related Compounds
Structural Feature | Avermectin B1a | Epi-Avermectin B1a | Abamectin/Ivermectin |
---|---|---|---|
C2 Configuration | 2R-OH | 2S-OH (epimerized) | 2R-OH (ivermectin: dihydro deriv.) |
C22-C23 Bond | Unsaturated | Unsaturated | Saturated (ivermectin) |
Glycosylation | Disaccharide (oleandrose) | Identical | Identical |
Primary Bioactivity | Potent nematocide/insecticide | Reduced activity | Enhanced safety/efficacy |
Origin | Natural fermentation | Degradation product | Semi-synthetic derivative |
Functionally, avermectins exert their effects primarily through allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates. This hyperpolarizes nerve and muscle cells, causing paralysis and death [3] [6]. The C2 epimerization in epi-avermectin B1a diminishes binding affinity to GluCls, as evidenced by its 90-fold lower potency against Tetranychus urticae (LC₉₀ = 4.0 ppm vs. 0.038 ppm for avermectin B1a) [8]. This underscores the critical role of stereochemistry at C2 in target engagement.
Epi-avermectin B1a was first identified during stability studies of ivermectin and abamectin formulations in the 1980s–1990s. It arises via base-catalyzed isomerization, where alkaline conditions (pH >9) trigger reversible epimerization at C2 [8]. This pathway classifies it unequivocally as a degradant rather than a naturally occurring metabolite. Key factors influencing its formation include:
Table 2: Factors Influencing Epi-Avermectin B1a Formation
Factor | Effect on Epimerization | Mechanistic Insight |
---|---|---|
pH | ↑ above 9.0: Accelerated | Base-mediated deprotonation at C1/C3 |
Temperature | ↑ >25°C: Accelerated | Increased kinetic energy for isomerization |
Solvent Polarity | ↑ in polar protic solvents (e.g., H₂O) | Stabilization of transition state |
Light Exposure | Minor influence | Secondary to thermal/alkaline degradation |
The discovery paralleled broader research on avermectin stability. While the 2015 Nobel Prize highlighted the therapeutic potential of natural avermectins [6], studies on degradants like epi-B1a revealed vulnerabilities in storage and environmental persistence. Notably, its formation is reversible under acidic conditions, complicating mitigation strategies [8].
Pharmacological Research
Though less potent than avermectin B1a, epi-B1a retains partial bioactivity, making it a valuable tool for probing structure-activity relationships (SAR). Recent studies suggest avermectin scaffolds (including epimers) may target eukaryotic microtubule systems. Avermectin B1a stabilizes tubulin polymerization in human colon cancer cells (HCT-116), inducing apoptosis and inhibiting migration [5]. While direct data on epi-B1a is limited, its structural similarity positions it as a candidate for exploring off-target effects in mammals.
Table 3: Potential Pharmacological and Environmental Implications
Domain | Significance of Epi-Avermectin B1a | Research Evidence |
---|---|---|
Drug Stability | Indicator of formulation degradation | Reversible isomerization in alkaline buffers [8] |
Microtubule Targeting | Possible weak tubulin stabilizer | Structural analogy to avermectin B1a [5] |
Environmental Persistence | Longer half-life than parent compounds? | Avermectin photodegradation t½: 0.5–23 days [2] |
Ecotoxicology | Reduced acute toxicity but chronic effects unknown | High bee toxicity of abamectin (reduced after 24h) [2] |
Environmental Impact
Avermectins like abamectin exhibit rapid photodegradation (half-life <24 hours on foliage), limiting acute ecotoxicity [2] [4]. However, epi-B1a’s environmental fate remains poorly characterized. Given its role as a degradant, it may contribute to the extended residual activity of avermectin formulations in soil or water. Critically, avermectins are classified as highly toxic to aquatic ecosystems—epi-B1a’s stability could exacerbate this risk [4] [7]. Studies also indicate avermectins inhibit multi-drug resistance (MDR) proteins in mammals [7], suggesting epi-B1a might similarly influence xenobiotic transport in non-target organisms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: